molecular formula C18H20N6O4S B3203626 1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide CAS No. 1021263-47-7

1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide

Cat. No.: B3203626
CAS No.: 1021263-47-7
M. Wt: 416.5 g/mol
InChI Key: SJNPATIYYMACFC-UHFFFAOYSA-N
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Description

The compound 1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide is a complex organic molecule characterized by its unique structural components

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis begins with commercially available reagents such as indoline, acetic anhydride, and sulfonyl chloride.

  • Reaction Sequence:

    • Acetylation: Indoline is reacted with acetic anhydride in the presence of a base to form 1-acetylindoline.

    • Sulfonation: The 1-acetylindoline undergoes sulfonation using sulfonyl chloride to yield 1-acetylindoline-5-sulfonyl chloride.

    • Nucleophilic Substitution: The 1-acetylindoline-5-sulfonyl chloride reacts with 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine under basic conditions to form the final product, 1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide.

Industrial Production Methods: Industrial production scales up the synthesis using optimized reaction conditions to ensure higher yields and purity. This typically involves:

  • Continuous Flow Reactions: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

  • Catalysts and Solvents: Employing specific catalysts and solvents that enhance reaction rates and selectivity.

  • Purification Techniques: Implementing advanced purification methods such as column chromatography and crystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, especially at the indoline moiety, resulting in various oxidized derivatives.

  • Reduction: It can be reduced to modify the functional groups, impacting its reactivity and applications.

  • Substitution: The sulfonamide and triazole rings allow for nucleophilic and electrophilic substitution reactions, providing a pathway for structural modifications.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide, or other oxidizing agents.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halides, sulfonyl chlorides, and amines.

Major Products:

  • Oxidation: Produces oxidized indoline derivatives.

  • Reduction: Yields reduced forms of the compound with altered functional groups.

  • Substitution: Results in various substituted derivatives enhancing the compound's chemical diversity.

Scientific Research Applications

This compound has significant implications across various scientific research fields:

  • Chemistry: Used as a precursor in synthetic chemistry for creating complex molecules and studying reaction mechanisms.

  • Biology: Serves as a biochemical probe to study enzyme interactions and cellular processes.

  • Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound interacts with specific enzymes, inhibiting their activity by binding to the active site or allosteric sites.

  • Cell Signaling Pathways: Modulates cellular signaling pathways by interacting with receptors or intracellular proteins, affecting cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

  • 1-acetyl-N-(2-(pyridin-2-yloxy)ethyl)indoline-5-sulfonamide: Similar structure but lacks the triazolo moiety.

  • N-(2-((4-methylpyridin-2-yl)oxy)ethyl)-1-acetylindoline-5-sulfonamide: Contains a different heterocyclic ring, impacting its biological activity.

Uniqueness:

  • Unique Structural Components: The presence of the triazolo-pyridazin moiety imparts distinct chemical properties and biological activities not observed in other similar compounds.

  • Versatile Reactivity: The combination of functional groups enables diverse chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-acetyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S/c1-12-20-21-17-5-6-18(22-24(12)17)28-10-8-19-29(26,27)15-3-4-16-14(11-15)7-9-23(16)13(2)25/h3-6,11,19H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNPATIYYMACFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide
Reactant of Route 2
1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide
Reactant of Route 4
1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide
Reactant of Route 6
1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide

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